Cas no 864948-91-4 (2',5'-Dideoxy-5'-{[(4-methylphenyl)sulfonyl]amino}uridine)
![2',5'-Dideoxy-5'-{[(4-methylphenyl)sulfonyl]amino}uridine structure](https://ja.kuujia.com/scimg/cas/864948-91-4x500.png)
2',5'-Dideoxy-5'-{[(4-methylphenyl)sulfonyl]amino}uridine 化学的及び物理的性質
名前と識別子
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- 2',5'-Dideoxy-5'-{[(4-methylphenyl)sulfonyl]amino}uridine
- Uridine, 2',5'-dideoxy-5'-[[(4-methylphenyl)sulfonyl]amino]-
- Uridine, 2',5'-dideoxy-5'-[[(4-methylphenyl)sulfonyl]amino]- (9CI)
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- インチ: 1S/C16H19N3O6S/c1-10-2-4-11(5-3-10)26(23,24)17-9-13-12(20)8-15(25-13)19-7-6-14(21)18-16(19)22/h2-7,12-13,15,17,20H,8-9H2,1H3,(H,18,21,22)/t12-,13+,15+/m0/s1
- InChIKey: QBFQUDDSTCQUAC-GZBFAFLISA-N
- ほほえんだ: C(NS(C1=CC=C(C)C=C1)(=O)=O)[C@H]1O[C@@H](N2C=CC(=O)NC2=O)C[C@@H]1O
2',5'-Dideoxy-5'-{[(4-methylphenyl)sulfonyl]amino}uridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD70000302-1g |
Uridine, 2',5'-dideoxy-5'-[[(4-methylphenyl)sulfonyl]amino]- |
864948-91-4 | 97% | 1g |
$580 | 2024-07-18 | |
Crysdot LLC | CD70000302-250mg |
Uridine, 2',5'-dideoxy-5'-[[(4-methylphenyl)sulfonyl]amino]- |
864948-91-4 | 97% | 250mg |
$232 | 2024-07-18 | |
Alichem | A019123565-1g |
Uridine, 2',5'-dideoxy-5'-[[(4-methylphenyl)sulfonyl]amino]- |
864948-91-4 | 97% | 1g |
$562.60 | 2023-08-31 |
2',5'-Dideoxy-5'-{[(4-methylphenyl)sulfonyl]amino}uridine 関連文献
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
2',5'-Dideoxy-5'-{[(4-methylphenyl)sulfonyl]amino}uridineに関する追加情報
2',5'-Dideoxy-5'-{[(4-methylphenyl)sulfonyl]amino}uridine (CAS No. 864948-91-4): A Comprehensive Overview
In the realm of nucleoside chemistry, 2',5'-Dideoxy-5'-{[(4-methylphenyl)sulfonyl]amino}uridine (CAS No. 864948-91-4) stands out as a specialized compound with significant potential in biochemical research and pharmaceutical development. This modified nucleoside derivative is gaining attention for its unique structural features and potential applications in targeted therapies and molecular biology. Researchers and industry professionals are increasingly interested in this compound due to its role in nucleic acid research and drug discovery.
The molecular structure of 2',5'-Dideoxy-5'-{[(4-methylphenyl)sulfonyl]amino}uridine features a uracil base attached to a dideoxyribose sugar moiety, with a distinctive [(4-methylphenyl)sulfonyl]amino modification at the 5' position. This specific modification makes it particularly valuable for studying enzyme-substrate interactions in nucleic acid metabolism. Current trends in precision medicine and RNA-based therapeutics have brought renewed focus to such modified nucleosides, as they offer tools for understanding and manipulating biological processes at the molecular level.
From a synthetic chemistry perspective, the preparation of 2',5'-Dideoxy-5'-{[(4-methylphenyl)sulfonyl]amino}uridine involves sophisticated organic transformations that highlight the compound's complexity. The presence of both the dideoxy modification and the tosylamino group creates unique challenges and opportunities in its synthesis. These characteristics make it a subject of interest in modern synthetic organic chemistry, particularly in the development of novel nucleoside analogs for research applications.
The biochemical applications of 2',5'-Dideoxy-5'-{[(4-methylphenyl)sulfonyl]amino}uridine are particularly relevant in today's research landscape. With the growing emphasis on RNA-targeted drugs and antiviral therapies, modified nucleosides like this one serve as valuable tools for studying viral polymerases and nucleic acid processing enzymes. The compound's structural features may influence its potential as a chain terminator or enzyme inhibitor, making it a subject of investigation in various biochemical assays and drug discovery programs.
In the context of current scientific trends, 2',5'-Dideoxy-5'-{[(4-methylphenyl)sulfonyl]amino}uridine aligns with several hot topics in molecular biology. The compound's potential applications in studying RNA interference mechanisms, antisense oligonucleotide therapeutics, and epigenetic modifications make it particularly relevant. Researchers exploring these areas frequently search for specialized nucleoside derivatives that can serve as building blocks or molecular probes in their investigations.
The pharmaceutical industry's growing interest in nucleotide-based therapeutics has increased demand for compounds like 2',5'-Dideoxy-5'-{[(4-methylphenyl)sulfonyl]amino}uridine. As drug developers seek to create more targeted and effective treatments for various conditions, modified nucleosides play a crucial role in the design of novel therapeutic agents. This compound's unique structure may offer advantages in terms of metabolic stability and target specificity compared to conventional nucleoside analogs.
From a commercial perspective, the availability of 2',5'-Dideoxy-5'-{[(4-methylphenyl)sulfonyl]amino}uridine (CAS No. 864948-91-4) is primarily through specialized chemical suppliers catering to research institutions and pharmaceutical companies. The compound's purity and characterization are critical factors for researchers, with HPLC and mass spectrometry being commonly employed for quality control. Current market trends show increasing demand for such specialized biochemicals, driven by advancements in genetic medicine and molecular diagnostics.
Storage and handling of 2',5'-Dideoxy-5'-{[(4-methylphenyl)sulfonyl]amino}uridine require standard laboratory precautions for sensitive organic compounds. While not classified as hazardous under normal conditions, proper storage at controlled temperatures and protection from moisture are recommended to maintain the compound's stability and performance in research applications. These considerations are particularly important for researchers working with nucleoside derivatives in long-term studies.
The future research potential of 2',5'-Dideoxy-5'-{[(4-methylphenyl)sulfonyl]amino}uridine appears promising, especially in light of recent advances in nucleic acid chemistry. As scientists develop more sophisticated tools for gene editing and RNA modulation, modified nucleosides like this one may find new applications in cutting-edge biotechnologies. The compound's unique structural features position it as a potentially valuable asset in the toolkit of molecular biologists and medicinal chemists.
In conclusion, 2',5'-Dideoxy-5'-{[(4-methylphenyl)sulfonyl]amino}uridine represents an important compound at the intersection of chemistry and biology. Its specialized structure and potential applications make it relevant to current research trends in drug discovery, molecular biology, and genetic medicine. As scientific understanding of nucleic acid interactions continues to grow, compounds like this modified nucleoside will likely play increasingly important roles in advancing both fundamental knowledge and therapeutic applications.
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